molecular formula C21H20N4O3S B10881782 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10881782
M. Wt: 408.5 g/mol
InChI Key: XZOXOGOIVFSSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a benzothiazole moiety at position 2, a 4-methoxyphenyl group at position 5, and a (2-hydroxyethyl)amino-substituted ethylidene group at position 2. The Z-configuration of the ethylidene double bond is critical for its stereochemical and electronic properties . The benzothiazole group is known to enhance bioactivity, particularly in antimicrobial and anticancer contexts, while the 4-methoxyphenyl substituent may improve lipophilicity and membrane permeability .

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C21H20N4O3S/c1-13(22-11-12-26)18-19(14-7-9-15(28-2)10-8-14)24-25(20(18)27)21-23-16-5-3-4-6-17(16)29-21/h3-10,24,26H,11-12H2,1-2H3

InChI Key

XZOXOGOIVFSSGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzothiazole, 4-methoxybenzaldehyde, and ethyl acetoacetate.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol, with catalysts such as piperidine or sodium ethoxide, under reflux conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, converting it to an alcohol.

    Substitution: The benzothiazole and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anti-inflammatory: The compound exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

    Anticancer: Preliminary studies suggest that it may have anticancer activity, inhibiting the proliferation of cancer cells.

Industry

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.

    Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 2, 4, and 5 of the pyrazol-3-one core. Below is a comparative analysis based on substituent effects, synthesis routes, and reported bioactivities:

Table 1: Structural and Functional Comparison of Pyrazol-3-one Derivatives

Compound Name (Z-configuration implied) Substituents (Position) Molecular Formula Key Properties/Activities Reference
Target Compound 2: Benzothiazol-2-yl; 4: (2-Hydroxyethyl)aminoethylidene; 5: 4-Methoxyphenyl Not explicitly reported (estimated ~450 g/mol) Hypothesized antimicrobial/anticancer activity (benzothiazole moiety)
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one 2: 4-Fluorophenyl; 4: Triazolylmethylphenylaminoethylidene; 5: Methyl C21H19FN6O (390.42 g/mol) Enhanced solubility due to triazole; potential kinase inhibition
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one 2: 4-Nitrophenyl; 4: Imidazolylethylaminoethylidene; 5: 4-Methoxyphenyl C23H21N7O4 (459.46 g/mol) Nitrophenyl group may confer redox activity; imidazole enhances metal-binding capacity
(4Z)-4-[4-(Dimethylamino)benzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 2: Phenyl; 4: Dimethylaminobenzylidene; 5: Phenyl C23H21N3O (355.44 g/mol) Dimethylamino group increases basicity; fluorescence properties reported
(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-sulfanylidene-1,3-thiazolidin-4-one Core: Thiazolidinone; Substituents: Ethoxy-methylphenyl, isopropyl C27H26N4O2S2 (518.65 g/mol) Thiazolidinone and sulfanylidene groups linked to antidiabetic and antioxidant activity

Substituent-Driven Bioactivity Differences

  • Benzothiazole vs. Fluorophenyl/Triazole (Position 2): The benzothiazole group in the target compound is associated with antimicrobial and antitumor activity due to its ability to intercalate DNA or inhibit enzymes like topoisomerase . In contrast, the 4-fluorophenyl and triazole groups in ’s compound improve solubility and target selectivity, making it a candidate for kinase inhibitors .
  • Ethylidene Side Chain (Position 4): The (2-hydroxyethyl)aminoethylidene group in the target compound may enhance hydrogen bonding with biological targets, whereas imidazole or triazole-containing side chains () facilitate metal coordination, relevant in catalytic or redox-active contexts .
  • 4-Methoxyphenyl vs.

Contradictory Evidence and Limitations

  • While benzothiazole derivatives (e.g., ) are broadly linked to antimicrobial activity, highlights that microenvironmental factors (e.g., pH, solubility) significantly modulate bioactivity, suggesting the target compound’s efficacy may vary in vivo .
  • and 15 demonstrate that thiazolidinone analogs exhibit antioxidant properties, but the target compound’s benzothiazole group may shift its mechanism toward cytotoxicity .

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings and case studies regarding its biological efficacy, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H16N4O2S
  • Molar Mass : 316.38 g/mol
  • CAS Number : 299443-56-4

1. Antimicrobial Activity

Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole moiety enhances this activity by potentially increasing membrane permeability and disrupting bacterial cell wall synthesis .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrazolone derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

3. Anti-inflammatory Effects

Compounds with a similar backbone have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Interaction with Cell Membranes : The lipophilic nature of the methoxyphenyl group may facilitate penetration into bacterial membranes or cancer cells, enhancing cytotoxicity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazolone derivatives can induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazolone derivatives against E. coli and S. aureus. The results indicated that compounds with similar structural features to (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Activity

In a study assessing the effects of pyrazolone derivatives on MCF-7 cells, it was found that several compounds induced apoptosis at concentrations as low as 10 μM. The mechanism was linked to the activation of caspase pathways and downregulation of Bcl-2 proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.